3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride
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Overview
Description
3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride is a heterocyclic compound with a unique structure that combines a pyrazole ring with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride typically involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solid alumina and room temperature to facilitate the cross-coupling of the pyrrole ring with acyl (bromo)acetylenes . The addition of propargylamine to the obtained acetylenes provides the related N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5-1-8-9-2-4(10)3-11-6(5)9;/h1,4,10H,2-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYKAFRWOYCXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C(C=NN21)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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